ジメチルジオクタデシルアンモニウムヨージド

説明

Dimethyldioctadecylammonium iodide is a quaternary ammonium compound that has been studied for its unique structural and surface properties. It is known to form interstratified structures with materials like montmorillonite, where the dimethyldioctadecylammonium (DDA) molecules are arranged at various angles to the clay layers, and some DDA molecules are adsorbed on the external surfaces of the clay layers . This compound has also been mentioned in the context of gas chromatography, where its derivatives are used as stationary phases for the separation of aromatic hydrocarbons .

Synthesis Analysis

The synthesis of related compounds, such as triphenylporphyrinylmethylphosphonium iodides, involves the reaction of trimethyl(porphyrinylmethyl) ammonium iodides with triphenylphosphine. These iodides can be generated in situ from meso-dimethylaminomethylporphyrins and iodomethane, which upon mild basic hydrolysis yield meso-methylporphyrins . Although this does not directly describe the synthesis of dimethyldioctadecylammonium iodide, it provides insight into the synthetic routes involving quaternary ammonium iodides.

Molecular Structure Analysis

The molecular structure of dimethyldioctadecylammonium iodide-related compounds has been elucidated through crystallography. For instance, the crystal structure of bis(dimethyldioctadecylammonium) hexamolybdate provides a molecular model for Langmuir–Blodgett films, which are monolayers used in various applications including molecular electronics and sensors . This suggests that the DDA ions can form complex structures with other ions, which could be indicative of the structural versatility of dimethyldioctadecylammonium iodide itself.

Chemical Reactions Analysis

In the context of perovskite solar cells, dimethylammonium ions, which are structurally similar to dimethyldioctadecylammonium ions, have been shown to incorporate into the crystal structure of methylammonium lead iodide films. This occurs even when the dimethylammonium ion is considered too large for incorporation, indicating that the basic character of acetate ions in the precursor solution facilitates this reaction . This demonstrates the reactivity of dimethylammonium ions in certain conditions, which could be extrapolated to the behavior of dimethyldioctadecylammonium ions in similar chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyldioctadecylammonium iodide are influenced by its interaction with other materials. For example, when combined with montmorillonite, the resulting material exhibits a very low surface area due to the adsorption of DDA molecules on the external surfaces, which prevents nitrogen molecules from entering the interlayer space . Additionally, the gas chromatographic behavior of its derivatives indicates that the arrangement and orientation of the DDA ions on the surfaces of layer silicates significantly affect their separation capabilities . These findings highlight the importance of the DDA ion's surface activity and its potential applications in materials science.

科学的研究の応用

ワクチンアジュバント

ジメチルジオクタデシルアンモニウムヨージドは、ワクチンのアジュバントとして機能するカチオン性リポソームの製剤に使用されます。 これらのリポソームは、ワクチンの抗原に対する免疫応答を高め、より効果的になります .

ドラッグデリバリーシステム

この化合物は、ドラッグデリバリー用のリポソームを作成するためにも使用されます。 これらのリポソームのカチオン性により、細胞膜に効果的に結合し、薬剤を体内の標的領域に送達することができます .

抗菌剤

研究によると、ジメチルジオクタデシルアンモニウムヨージドで作成されたカチオン性リポソームは、グラム陽性菌とグラム陰性菌の両方に結合できることが示されており、抗菌剤としての潜在的な用途が示唆されています .

免疫調節

ジメチルジオクタデシルアンモニウムヨージドは、免疫応答を調節するために治療上の治療で活用できるユニークな免疫調節特性を持っています .

Safety and Hazards

Dimethyldioctadecylammonium Iodide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

特性

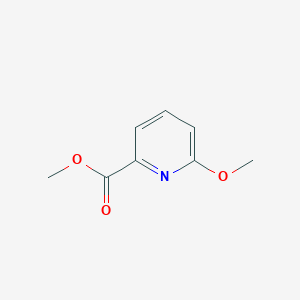

IUPAC Name |

dimethyl(dioctadecyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H80N.HI/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSPASWTWTZPQU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

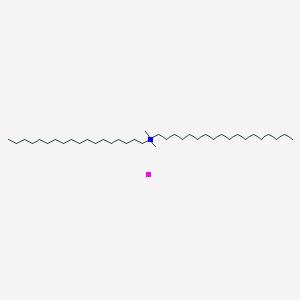

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H80IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562290 | |

| Record name | N,N-Dimethyl-N-octadecyloctadecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7206-39-5 | |

| Record name | N,N-Dimethyl-N-octadecyloctadecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyldioctadecylammonium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)